molecular formula C11H12ClN3O B8625453 1-(3-Chloropyridin-2-yl)-4-hydroxypiperidine-4-carbonitrile CAS No. 828265-98-1

1-(3-Chloropyridin-2-yl)-4-hydroxypiperidine-4-carbonitrile

Cat. No. B8625453
M. Wt: 237.68 g/mol
InChI Key: HAUGLWIOOXXFRV-UHFFFAOYSA-N
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Patent
US08748610B2

Procedure details

A solution of N-(3-chloro-2-pyridyl)-4-piperidone (compound 21) (13 g, 62 mmol), TMS-CN (6.2 g, 62 mmol) and AlCl3 (0.1 g) in toluene (100 ml) was heated to 60° C., and stirred overnight. Then 0.1 equivalent of methanesulfonic acid was added, and the reaction mixture was heated to reflux for half an hour. After the reaction was completed, three times of water was added into the reaction solution. The reaction mixture was extracted by ethyl acetate. The organic layer was evaporated to give a crude product, which was purified using column chromatography to give the product. (8 g, 55%)
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N:8]2[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1.[Si]([C:19]#[N:20])(C)(C)C.[Al+3].[Cl-].[Cl-].[Cl-].CS(O)(=O)=O>C1(C)C=CC=CC=1.O>[Cl:1][C:2]1[C:3]([N:8]2[CH2:13][CH2:12][C:11]([OH:14])([C:19]#[N:20])[CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
ClC=1C(=NC=CC1)N1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=CC1)N1CCC(CC1)=O
Name
Quantity
6.2 g
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Name
Quantity
0.1 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for half an hour
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted by ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=NC=CC1)N1CCC(CC1)(C#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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